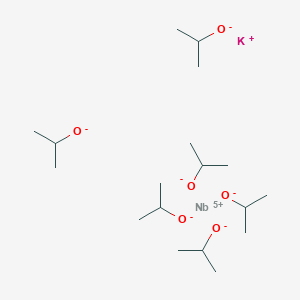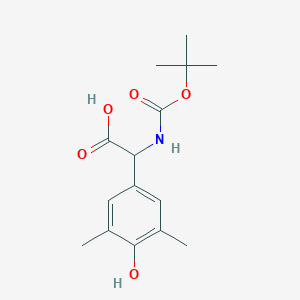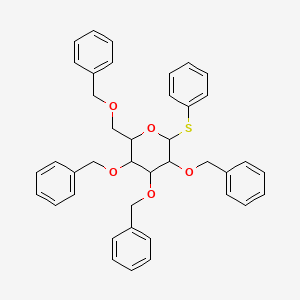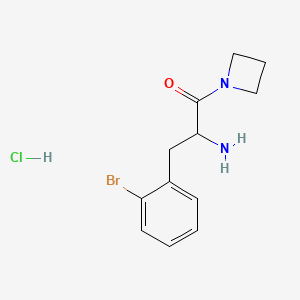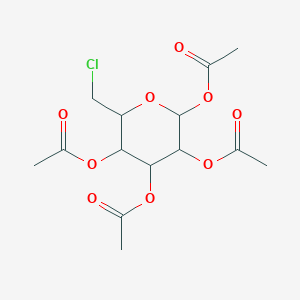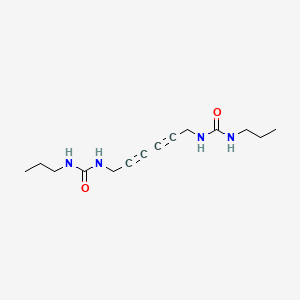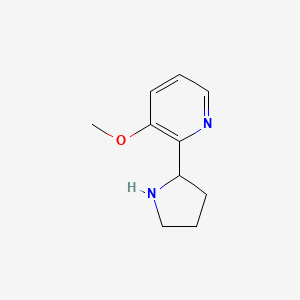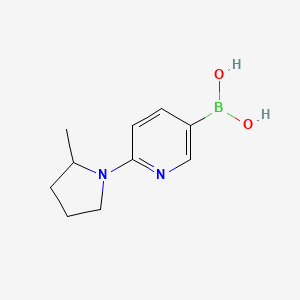
(6-(2-Methylpyrrolidin-1-yl)pyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-(2-methylpyrrolidin-1-yl)pyridin-3-yl)boronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and utility in various chemical reactions. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of (6-(2-methylpyrrolidin-1-yl)pyridin-3-yl)boronic acid typically involves the hydroboration of alkenes or alkynes. The addition of a boron-hydrogen bond over an unsaturated bond is rapid and proceeds in an anti-Markovnikov manner . The compound can also be synthesized through the reaction of 2-methyl-5-pyridinetrifluoromethanesulfonate with bis(pinacolato)diboron .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale hydroboration reactions under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: (6-(2-methylpyrrolidin-1-yl)pyridin-3-yl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts, organic halides, bases (e.g., potassium carbonate)
Conditions: Mild temperatures, typically around 50-80°C, in an inert atmosphere (e.g., nitrogen or argon)
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
Chemistry: In chemistry, (6-(2-methylpyrrolidin-1-yl)pyridin-3-yl)boronic acid is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the synthesis of complex organic molecules, which are essential in the production of pharmaceuticals and agrochemicals .
作用机制
The mechanism of action of (6-(2-methylpyrrolidin-1-yl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
相似化合物的比较
3-Pyridinylboronic acid: Used in similar Suzuki-Miyaura coupling reactions.
6-Methoxy-3-pyridinylboronic acid: Another variant used in cross-coupling reactions.
Uniqueness: (6-(2-methylpyrrolidin-1-yl)pyridin-3-yl)boronic acid is unique due to its specific structure, which imparts distinct reactivity and selectivity in cross-coupling reactions. Its pyrrolidine ring enhances its stability and reactivity compared to other boronic acids .
属性
分子式 |
C10H15BN2O2 |
|---|---|
分子量 |
206.05 g/mol |
IUPAC 名称 |
[6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H15BN2O2/c1-8-3-2-6-13(8)10-5-4-9(7-12-10)11(14)15/h4-5,7-8,14-15H,2-3,6H2,1H3 |
InChI 键 |
GFPRBOGEEFJULV-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(C=C1)N2CCCC2C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


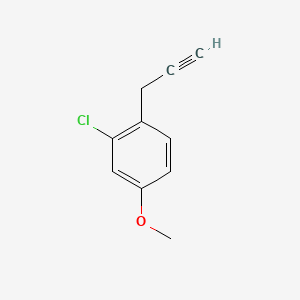

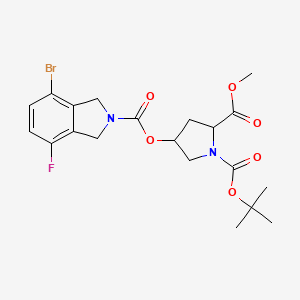
![3-Acetyl-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12285808.png)
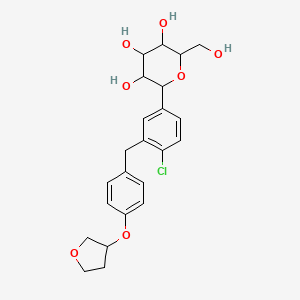
![(R)-1-[(1R)-alpha-Methylbenzyl]aziridine-2-carboxamide](/img/structure/B12285813.png)
